![molecular formula C19H11ClF3N5O3S B10833888 3-[3-[4-(4-Chloro-phenyl)-6-trifluoromethyl-pyrimidin-2-yl]-[1,2,4]oxadiazol-5-yl]-benzenesulfonamide](/img/structure/B10833888.png)
3-[3-[4-(4-Chloro-phenyl)-6-trifluoromethyl-pyrimidin-2-yl]-[1,2,4]oxadiazol-5-yl]-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID25435285-Compound-39” is a synthetic organic compound known for its dual antagonistic properties against the CC-chemokine receptors CCR2 and CCR5 . This compound has been identified as a potent lead molecule in medicinal chemistry research, particularly for its ability to bind to allosteric sites on target receptors .
Preparation Methods
The preparation of “PMID25435285-Compound-39” involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the use of specific reagents and catalysts. Industrial production methods often involve optimizing these reactions to achieve high yields and purity. Detailed synthetic routes and reaction conditions are typically documented in patents and scientific literature .
Chemical Reactions Analysis
“PMID25435285-Compound-39” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often using specific reagents and conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
“PMID25435285-Compound-39” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying chemical reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating diseases such as inflammation and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “PMID25435285-Compound-39” involves its binding to allosteric sites on the CC-chemokine receptors CCR2 and CCR5. This binding causes a conformational change in the receptors, inhibiting their activity and modulating downstream signaling pathways . The molecular targets and pathways involved include the inhibition of chemokine-induced signaling, which plays a role in various physiological and pathological processes.
Comparison with Similar Compounds
“PMID25435285-Compound-39” is unique in its dual antagonistic properties against CCR2 and CCR5. Similar compounds include other CCR2 and CCR5 antagonists, such as cenicriviroc and maraviroc . “PMID25435285-Compound-39” stands out due to its high potency and selectivity for the allosteric sites on these receptors .
Properties
Molecular Formula |
C19H11ClF3N5O3S |
|---|---|
Molecular Weight |
481.8 g/mol |
IUPAC Name |
3-[3-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,4-oxadiazol-5-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H11ClF3N5O3S/c20-12-6-4-10(5-7-12)14-9-15(19(21,22)23)26-16(25-14)17-27-18(31-28-17)11-2-1-3-13(8-11)32(24,29)30/h1-9H,(H2,24,29,30) |
InChI Key |
BODKDPJDJKXVIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C2=NC(=NO2)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


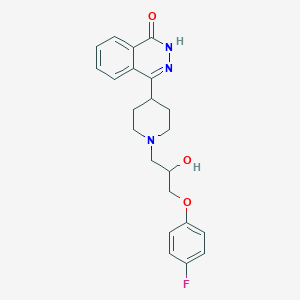
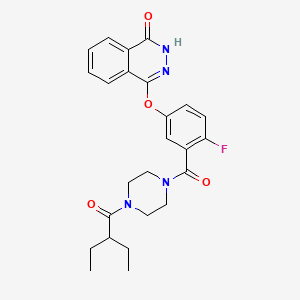
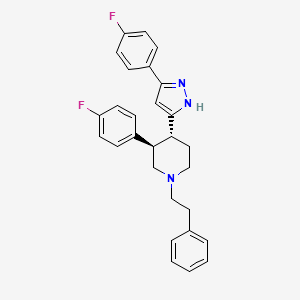

![6-Amino-2-[[4-amino-1-[2-(2-amino-3-hydroxypropanoyl)hydrazinyl]-1,4-dioxobutan-2-yl]carbamoylamino]hexanoic acid](/img/structure/B10833849.png)
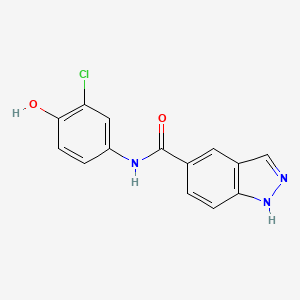
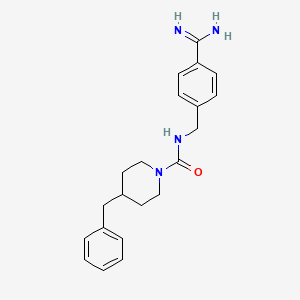
![[[[4-[4-[[2-[(5-Amino-5-oxopentan-2-yl)carbamoyl]-12-oxo-1-azatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-11-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B10833858.png)
![2-{4-[3-(4-Chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-phenylethanol](/img/structure/B10833865.png)

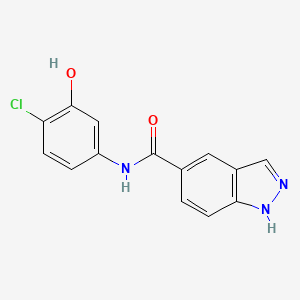
![3-(4-Oxo-7-phenylethynyl-4,5-dihydro-3H-benzo[b][1,4]diazepin-2-yl)-benzonitrile](/img/structure/B10833877.png)
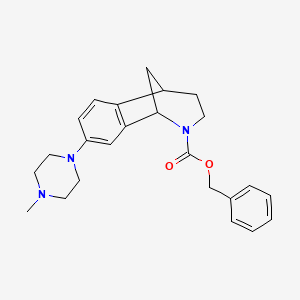
![2-[3-(2,6-Dimethyl-pyridin-4-yl)-phenyl]-4-trifluoromethyl-6-(4-trifluoromethyl-phenyl)-pyrimidine](/img/structure/B10833884.png)
